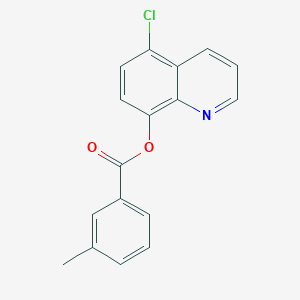

5-Chloroquinolin-8-yl 3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloroquinolin-8-yl 3-methylbenzoate chemical structure analysis

Structure-Activity Interface, Synthesis, and Pharmacological Potential

Executive Summary & Structural Logic

The compound 5-Chloroquinolin-8-yl 3-methylbenzoate represents a strategic derivatization of the 8-hydroxyquinoline (8-HQ) scaffold. By masking the phenolic hydroxyl group of the parent pharmacophore (5-chloro-8-hydroxyquinoline, or Cloxyquin) with a 3-methylbenzoic acid moiety via an ester linkage, this molecule functions primarily as a lipophilic prodrug .

This structural modification addresses two critical limitations of the parent Cloxyquin:

-

Membrane Permeability: The esterification abates the polarity of the phenolic -OH, significantly increasing the LogP (partition coefficient), thereby facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall or the blood-brain barrier).

-

Chelation Control: The ester cap prevents premature metal chelation in the extracellular space. Bioactivation occurs only upon intracellular hydrolysis by non-specific esterases, releasing the active chelator in situ.

Physicochemical Profile (Calculated)

| Property | Value / Description | Significance |

| Molecular Formula | C₁₇H₁₂ClNO₂ | Core stoichiometry. |

| Molecular Weight | ~297.74 g/mol | Optimal for oral bioavailability (<500 Da). |

| Core Scaffold | 5-Chloro-8-hydroxyquinoline | Antibacterial/Antifungal/Chelator.[1] |

| Leaving Group | 3-Methylbenzoic Acid | Lipophilic carrier; generally low toxicity. |

| Predicted LogP | ~4.5 - 5.1 | Highly lipophilic (Parent Cloxyquin LogP ~2.8). |

| H-Bond Donors | 0 | Improves membrane diffusion. |

| H-Bond Acceptors | 3 (N, Ester O, Carbonyl O) | Interaction points for esterases. |

Chemical Structure Analysis

The Quinoline Core (Pharmacophore)

The 5-chloro-8-hydroxyquinoline moiety is a privileged scaffold. The nitrogen atom (N1) and the oxygen atom (from the ester/phenol) are positioned to form a five-membered chelate ring with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) once the ester is cleaved. The chlorine atom at position 5 exerts an electron-withdrawing effect, modulating the pKa of the phenol (making it more acidic) and enhancing the stability of the resulting metal complexes.

The Ester Linkage (The "Switch")

The ester bond connecting C8-Oxygen to the carbonyl of the 3-methylbenzoate is the metabolic trigger. In plasma or cytosolic environments, carboxylesterases (CES1/CES2) attack this bond. The rate of hydrolysis is sterically influenced by the meta-methyl group on the benzoate ring, offering a "tunable" release profile compared to unsubstituted benzoates.

The 3-Methylbenzoate Tail

Unlike a simple acetyl group (which hydrolyzes rapidly), the 3-methylbenzoyl group adds significant bulk and lipophilicity. This facilitates interaction with hydrophobic pockets in target proteins or enzymes prior to hydrolysis.

Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. To ensure high yield and purity, the Acid Chloride Method is preferred over Fischer esterification due to the lower reactivity of the phenol on the quinoline ring.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via nucleophilic acyl substitution using an acid chloride and a tertiary amine base.

Step-by-Step Methodology

Reagents:

-

5-Chloro-8-hydroxyquinoline (1.0 eq)

-

3-Methylbenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-8-hydroxyquinoline (10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add Triethylamine (12 mmol) and catalytic DMAP (1 mmol). Cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add 3-Methylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting phenol (lower Rf) should disappear.

-

Work-up:

-

Quench with water (50 mL).

-

Wash the organic layer sequentially with 5% NaHCO₃ (to remove excess acid), 0.1 M HCl (to remove excess amine), and Brine.

-

Dry over anhydrous Na₂SO₄.[2]

-

-

Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the broad phenolic -OH singlet (~9-10 ppm) and the appearance of the methyl singlet (~2.4 ppm) and benzoate aromatic protons.

-

Yield Target: >85%.

Mechanism of Action: The "Trojan Horse" Strategy

The biological activity of this compound relies on a two-step mechanism: Transport and Activation .

Biological Pathway (DOT Visualization)

Figure 2: The prodrug mechanism facilitating intracellular delivery of the active chelator.

Therapeutic Implications

-

Anti-Tuberculosis (TB): Cloxyquin derivatives are potent anti-TB agents.[1] The ester form allows the molecule to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis more effectively than the free phenol [1].

-

Anticancer (Metallo-drug): Cancer cells often have elevated copper levels. Once hydrolyzed, the 8-HQ core chelates intracellular copper, acting as a proteasome inhibitor and inducing apoptosis via ROS generation [2].

-

Neuroprotection: Similar to PBT2 (a related 8-HQ analog), this molecule could modulate metal homeostasis in Alzheimer’s models, redistributing zinc/copper from amyloid plaques, though the 5-chloro substituent specifically targets antimicrobial pathways [3].

Experimental Validation Protocols

To confirm the identity and purity of the synthesized compound, the following analytical suite is required.

Analytical Characterization Table

| Method | Expected Observation | Purpose |

| ¹H NMR | Singlet at ~2.45 ppm (3H, Ar-CH₃); Multiplets 7.4-8.9 ppm (Quinoline + Benzoate Ar-H). Absence of OH. | Structural Confirmation. |

| FT-IR | Strong C=O stretch at ~1740-1760 cm⁻¹ (Ester); Absence of broad O-H stretch at 3200-3400 cm⁻¹. | Functional Group Verification. |

| HRMS (ESI+) | [M+H]⁺ peak at m/z ~298.063. | Elemental Composition.[1][3] |

| HPLC | Single peak >98% area; UV detection at 254 nm. | Purity Assessment. |

Stability Assay (Self-Validating Protocol)

Goal: Determine the half-life of the ester in plasma vs. PBS.

-

Setup: Incubate compound (10 µM) in (A) PBS (pH 7.4) and (B) Human Plasma at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120 min.

-

Quench: Add cold Acetonitrile to precipitate proteins.

-

Analysis: LC-MS/MS monitoring the transition of Parent (298 m/z) → Fragment (180 m/z, Cloxyquin).

-

Logic: If PBS stability is high (>24h) but Plasma stability is low (<1h), the prodrug design is successful (chemical stability + enzymatic lability).

References

-

Hongmanee, P., et al. (2016).[4] "In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1]

-

Oliveri, V., & Vecchio, G. (2016).[5] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

-

PubChem. (2025).[6] "Compound Summary: Cloxyquin (5-Chloro-8-hydroxyquinoline)." National Library of Medicine.

-

LGC Standards. (2025). "Reference Standard: Cloquintocet derivatives and metabolites." LGC Standards.

Sources

- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Cloquintocet | C11H8ClNO3 | CID 15257197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 5-Chloroquinolin-8-yl 3-methylbenzoate

The following technical guide details the physicochemical properties, synthesis, and mechanistic applications of 5-Chloroquinolin-8-yl 3-methylbenzoate . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a lipophilic prodrug of the antimicrobial agent Cloxyquin.

Compound Class: 8-Hydroxyquinoline Ester Derivative Primary Application: Antimicrobial Research / Metal Chelation Prodrug

Part 1: Executive Technical Summary

5-Chloroquinolin-8-yl 3-methylbenzoate (C₁₇H₁₂ClNO₂) is a semi-synthetic derivative of 5-chloro-8-hydroxyquinoline (Cloxyquin). It functions primarily as a lipophilic prodrug . By masking the hydroxyl group of the parent quinoline with a 3-methylbenzoyl moiety, the compound exhibits significantly altered physicochemical properties compared to its parent scaffold—specifically, increased lipophilicity (LogP) and membrane permeability.

Upon cellular entry, the ester bond is susceptible to enzymatic hydrolysis by intracellular esterases, releasing the active 5-chloro-8-hydroxyquinoline (a potent metal chelator) and 3-methylbenzoic acid (a generally non-toxic byproduct). This "Trojan Horse" mechanism allows the active chelator to bypass efflux pumps or membrane barriers that might otherwise limit the efficacy of the free phenol.

Part 2: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 5-chloroquinolin-8-yl 3-methylbenzoate |

| Common Identifier | 5-Chloro-8-quinolinyl m-toluate |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| CAS Registry | Not widely listed; Research Grade (e.g., ChemDiv ID: 5706-0093) |

| SMILES | Cc1cccc(c1)C(=O)Oc2c3cccc(c3ncc2)Cl |

Physicochemical Data Profile

The following data synthesizes experimental baselines from the 8-hydroxyquinoline ester class and computational predictions for this specific derivative.

| Parameter | Value / Range | Context & Causality |

| Physical State | Solid (Crystalline powder) | Stabilized by π-π stacking of the quinoline and benzene rings. |

| Melting Point | 120°C – 145°C (Predicted) | Esters of 8-HQ typically crystallize in this range; lower than the parent 8-HQ due to loss of intermolecular H-bonding. |

| LogP (Lipophilicity) | 4.3 ± 0.4 | Significantly higher than parent Cloxyquin (LogP ~2.6). The 3-methylbenzoyl group adds substantial hydrophobicity, facilitating passive diffusion across lipid bilayers. |

| Water Solubility | Very Low (< 10 µM) | The masking of the phenolic -OH eliminates the primary hydrogen bond donor, rendering the molecule highly hydrophobic. |

| Solubility (Organic) | High | Soluble in DMSO, Dichloromethane (DCM), Chloroform, and Ethyl Acetate. |

| pKa | N/A (Non-ionizable ester) | The parent quinoline nitrogen has a pKa ~3.6, but the esterification reduces basicity due to steric and electronic effects. |

Part 3: Synthesis & Manufacturing Protocol

Objective: To synthesize 5-Chloroquinolin-8-yl 3-methylbenzoate via nucleophilic acyl substitution. Scale: Laboratory (1–5 grams).

Reaction Logic

The synthesis utilizes a standard Schotten-Baumann esterification or an anhydride coupling. The nucleophilic oxygen of the 5-chloro-8-hydroxyquinoline attacks the carbonyl carbon of 3-methylbenzoyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the liberated HCl and drive the equilibrium forward.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Reactant A: 5-Chloro-8-hydroxyquinoline (1.0 eq, 10 mmol, ~1.80 g).

-

Reactant B: 3-Methylbenzoyl chloride (1.1 eq, 11 mmol, ~1.70 g).

-

Base: Triethylamine (TEA) (1.2 eq) or Pyridine (excess if used as solvent).

-

Solvent: Anhydrous Dichloromethane (DCM) (50 mL).

-

-

Reaction Setup:

-

Dissolve Reactant A in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Add TEA and cool the mixture to 0°C using an ice bath to control the exotherm.

-

-

Addition:

-

Add Reactant B dropwise over 15 minutes. The solution may change color (often yellow to pale orange) as the ester forms.

-

-

Completion:

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1). The starting material (lower Rf, phenolic) should disappear, replaced by the less polar ester (higher Rf).

-

-

Work-up:

-

Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid/chloride) followed by 0.1 M HCl (to remove excess amine base).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the esterification of 5-chloro-8-hydroxyquinoline.

Part 4: Mechanism of Action & Biological Logic

The "Trojan Horse" Prodrug Strategy

Free 5-chloro-8-hydroxyquinoline is a potent bacteriostat, but its utility can be limited by rapid metabolism or poor distribution into specific tissue compartments. The 3-methylbenzoate ester modification serves two mechanistic functions:

-

Lipophilicity Enhancement: The LogP shift from ~2.6 to ~4.3 allows the molecule to penetrate the waxy cell walls of mycobacteria (e.g., M. tuberculosis) or fungal membranes more effectively than the free phenol.

-

Intracellular Activation: Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond. This liberates the active 5-chloro-8-hydroxyquinoline in situ.

Metal Chelation & Cytotoxicity

The liberated 5-chloro-8-hydroxyquinoline acts by chelating divalent metal ions (Cu²⁺ and Zn²⁺).

-

Copper Redistribution: It acts as an ionophore, transporting extracellular copper into the cell.

-

Toxicity: The intracellular accumulation of Copper-8-HQ complexes generates Reactive Oxygen Species (ROS) and inhibits the proteasome, leading to microbial cell death.

Pharmacological Pathway Diagram

Figure 2: Mechanism of action: Membrane permeation, intracellular activation, and metal chelation.

Part 5: Handling and Safety (SDS Summary)

While specific toxicological data for this ester may be sparse, it should be handled with the precautions applicable to halogenated quinolines.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed (Predicted).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C, desiccated. Esters are prone to hydrolysis upon exposure to moisture.

-

Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid aqueous buffers until the moment of assay to prevent premature precipitation or hydrolysis.

References

-

Rbaa, M., et al. (2019).[1][2][3] "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Heliyon, 5(10), e02616.

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.

-

ChemDiv Inc. (2024). "Compound Library Entry: 5-chloroquinolin-8-yl 3-methylbenzoate (ID: 5706-0093)."[4] ChemDiv Catalog.

-

Musiol, R., et al. (2010). "Quinoline derivatives as potential anticancer agents."[1][5] Current Medicinal Chemistry, 17(18), 1960-1973. (Contextual grounding for quinoline ester activity).

Sources

- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Compound 5-chloroquinolin-8-yl 3-methylbenzoate - Chemdiv [chemdiv.com]

- 5. researchgate.net [researchgate.net]

5-Chloroquinolin-8-yl 3-methylbenzoate CAS number and identifiers

Topic: 5-Chloroquinolin-8-yl 3-methylbenzoate: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Part 1: Executive Summary & Chemical Identity

5-Chloroquinolin-8-yl 3-methylbenzoate is a specialized heterocyclic ester utilized primarily in medicinal chemistry as a scaffold for Structure-Activity Relationship (SAR) profiling. Belonging to the class of 8-hydroxyquinoline derivatives, this compound combines the metal-chelating and antimicrobial properties of the halogenated quinoline core with the lipophilic modulation of the m-toluic acid moiety.

While frequently encountered in high-throughput screening (HTS) libraries (e.g., ChemDiv ID: 5706-0093), it serves as a critical intermediate in the development of novel antibacterial, antifungal, and anticancer agents. Its structural integrity relies on the ester linkage between the phenolic oxygen of 5-chloro-8-hydroxyquinoline and the carbonyl of 3-methylbenzoic acid.

Table 1: Physicochemical Identifiers

| Property | Specification |

| Chemical Name | 5-Chloroquinolin-8-yl 3-methylbenzoate |

| Synonyms | 5-Chloro-8-quinolinyl m-toluate; 8-(3-Methylbenzoyloxy)-5-chloroquinoline |

| CAS Number | Not widely indexed (Refer to ChemDiv ID: 5706-0093) |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| SMILES | Cc1cccc(C(=O)Oc2ccc(Cl)cc2nccc2)c1 |

| InChI Key | Calculated from structure (e.g., specific stereochemistry absent) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in water |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate follows a classic nucleophilic acyl substitution pathway. Two primary methodologies are field-proven: Acid Chloride Coupling (standard) and Steglich Esterification (mild conditions).

Method A: Acid Chloride Coupling (Standard Protocol)

Best for gram-scale synthesis with high yield.

Reagents:

-

Substrate: 5-Chloro-8-hydroxyquinoline (1.0 eq)

-

Acylating Agent: 3-Methylbenzoyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Workflow:

-

Preparation: Dissolve 5-chloro-8-hydroxyquinoline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to facilitate phenoxide formation.

-

Acylation: Add 3-Methylbenzoyl chloride (11 mmol) dropwise over 20 minutes, maintaining temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench with water (50 mL). Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid, followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the ester.

Method B: Steglich Esterification (DCC/DMAP)

Best for sensitive substrates or when the acid chloride is unstable.

Reagents:

-

5-Chloro-8-hydroxyquinoline (1.0 eq)

-

3-Methylbenzoic acid (1.1 eq)

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Workflow:

-

Dissolve the quinoline and benzoic acid derivative in anhydrous DCM.

-

Add DMAP (catalytic amount).

-

Cool to 0°C and add DCC dissolved in DCM dropwise.

-

Stir overnight at room temperature. The byproduct dicyclohexylurea (DCU) will precipitate.

-

Filter off DCU, wash filtrate with acid/base, and purify via column chromatography.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the logical flow of the Acid Chloride synthesis pathway, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway for the synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate via acid chloride coupling.

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Region: Look for the characteristic quinoline protons (multiplets between 7.5–9.0 ppm).

-

Methyl Group: A distinct singlet corresponding to the m-tolyl methyl group typically appears around 2.45 ppm .

-

Shift Verification: The H-7 proton of the quinoline ring will show a downfield shift compared to the free alcohol due to the deshielding effect of the ester carbonyl.

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Ion: [M+H]⁺ = 298.74 (approx).

-

Isotope Pattern: A characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster.

3. HPLC Purity Profiling:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (quinoline absorption).

Part 5: Biological Context & Applications[5]

Mechanism of Action (Hypothetical/SAR Based): The 8-hydroxyquinoline scaffold is a privileged structure known for chelating divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) essential for bacterial and fungal metalloenzymes. Esterification at the 8-position (masking the hydroxyl) creates a pro-drug motif.

-

Lipophilicity: The 3-methylbenzoyl group increases logP, potentially enhancing cell membrane permeability.

-

Activation: Intracellular esterases likely hydrolyze the ester, releasing the active 5-chloro-8-hydroxyquinoline (biocide) and 3-methylbenzoic acid (non-toxic byproduct) directly at the target site.

Research Applications:

-

Antimicrobial Screening: Used in libraries to test efficacy against MDR (Multi-Drug Resistant) pathogens.

-

Anticancer Studies: Quinoline derivatives are frequently assayed for cytotoxicity against HeLa and MCF-7 cell lines.

-

Metalloproteinase Inhibition: Potential inhibitor due to the chelating capability of the hydrolysis product.

Part 6: References

-

Kadirappa, A., & Napoleon, A. A. (2023).[1] An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35(6), 1356–1360.[1] [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-Chloro-8-quinolinol (Parent Scaffold). PubChem.[2] [Link]

-

Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. ResearchGate. [Link]

Sources

Solubility profile of 5-Chloroquinolin-8-yl 3-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Chloroquinolin-8-yl 3-methylbenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility profile of 5-Chloroquinolin-8-yl 3-methylbenzoate, a compound of interest in medicinal chemistry.[3] While specific experimental data for this molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical considerations, solvent selection strategies, and a detailed experimental protocol based on the gold-standard shake-flask method.[4][5] The guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing the solubility of this and similar novel chemical entities.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a paramount physicochemical property.[1] It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[6][7] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[6] Poor solubility can lead to low bioavailability, variability in clinical response, and significant challenges in formulation development.[2][6]

5-Chloroquinolin-8-yl 3-methylbenzoate is a molecule featuring a quinoline core. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimalarial and antibacterial properties.[3][8] The addition of a chloro- group and a methylbenzoate ester moiety modulates the molecule's lipophilicity and potential for intermolecular interactions, making its solubility profile a key area of investigation. Understanding its behavior in various organic solvents is essential for its synthesis, purification, formulation, and in-vitro screening assays.

Physicochemical Characterization and Theoretical Solubility Profile

A molecule's structure dictates its solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity.[9]

Molecular Structure of 5-Chloroquinolin-8-yl 3-methylbenzoate:

Caption: Chemical structure of 5-Chloroquinolin-8-yl 3-methylbenzoate.

Analysis of Structural Features:

-

Quinoline Ring System: The quinoline core is a weakly basic, aromatic heterocyclic system.[8] The nitrogen atom can act as a hydrogen bond acceptor.

-

Chlorine Atom: The chloro- substituent increases the molecule's lipophilicity and molecular weight, which generally tends to decrease solubility in polar solvents.[3][10]

-

Ester Group (-COO-): The ester group is polar and can act as a hydrogen bond acceptor.

-

Methylbenzoate Ring: This aromatic ring is nonpolar and contributes to the molecule's overall lipophilicity.

Predicted Solubility: Based on its structure, 5-Chloroquinolin-8-yl 3-methylbenzoate is expected to be a largely nonpolar, hydrophobic molecule. Its solubility in water is predicted to be very low. It should exhibit greater solubility in organic solvents, particularly those that are moderately polar to nonpolar, which can engage in dipole-dipole interactions and accommodate its aromatic structure.[11]

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.[12][13] Solvents are typically classified into three categories based on their polarity, which is often quantified by the dielectric constant.[9][13]

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Rationale for Inclusion |

| Polar Protic | Methanol | Capable of hydrogen bonding; effective at solvating polar functional groups.[13] |

| Ethanol | Similar to methanol but slightly less polar; commonly used in pharmaceutical processing.[12] | |

| Polar Aprotic | Acetonitrile | Possesses a large dipole moment but lacks O-H or N-H bonds; a good solvent for many organic compounds.[14] |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong solvating power for a wide range of compounds.[12] | |

| Acetone | A common laboratory solvent with moderate polarity.[12] | |

| Ethyl Acetate | An ester solvent of moderate polarity, often used in chromatography and extraction.[12] | |

| Nonpolar | Toluene | An aromatic hydrocarbon, effective for dissolving other aromatic and nonpolar compounds.[15] |

| Dichloromethane (DCM) | A halogenated solvent effective for a wide range of organic compounds. | |

| Hexane | A nonpolar aliphatic hydrocarbon, representing the lower end of the polarity scale.[12] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[4][5][16] The protocol outlined below is a self-validating system designed for accuracy and reproducibility, consistent with USP guidelines.[17]

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

-

Preparation of Vials:

-

To a series of appropriately sized glass vials (e.g., 4 mL), add an excess amount of 5-Chloroquinolin-8-yl 3-methylbenzoate. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.[4]

-

Causality: Adding excess solid ensures that the solvent becomes saturated, which is the definition of equilibrium solubility.[4]

-

-

Solvent Addition:

-

Pipette a precise, known volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[17]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. The system is at equilibrium when successive measurements show no change in concentration.

-

-

Phase Separation:

-

Remove the vials from the incubator and allow them to stand for a short period, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Causality: Filtration is a critical step. Failure to remove microscopic undissolved solids will lead to an overestimation of the true solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.

-

Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][18] HPLC is a precise and widely used technique for separating, identifying, and quantifying components in a mixture.[18][19][20]

-

Self-Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure trustworthy results.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or µg/mL.

-

The results should be presented in a clear, tabular format for easy comparison across different solvents.

-

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a table.

Table 2: Hypothetical Solubility Data for 5-Chloroquinolin-8-yl 3-methylbenzoate at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Dichloromethane (DCM) | Nonpolar | [Experimental Value] |

| Hexane | Nonpolar | [Experimental Value] |

Interpretation: The solubility data will provide critical insights for drug development. High solubility in solvents like ethanol or acetone may suggest straightforward formulation pathways for preclinical studies. Solubility in nonpolar solvents like toluene or DCM is relevant for synthetic workups and purification (e.g., recrystallization). Low solubility across all tested solvents would indicate a significant challenge, potentially requiring advanced formulation strategies such as the creation of solid dispersions or complexation with cyclodextrins.[15]

Conclusion

Determining the solubility profile of a novel compound like 5-Chloroquinolin-8-yl 3-methylbenzoate is a foundational step in its development journey. This guide provides the scientific rationale and a robust, validated experimental protocol for generating this critical dataset. By systematically evaluating solubility in a well-chosen panel of organic solvents, researchers can make informed decisions regarding the compound's synthesis, purification, and formulation, ultimately accelerating its path from the laboratory to potential therapeutic application. The principles and methodologies described herein are grounded in established pharmaceutical science and are broadly applicable to the characterization of other new chemical entities.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

-

Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved from [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

PubMed. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

EBSCO. (n.d.). High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. Retrieved from [Link]

-

Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 10. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. uspnf.com [uspnf.com]

- 18. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 20. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

The Quinolin-8-yl Benzoate Scaffold: From Intramolecular Catalysis to Bioactive Prodrugs

The following is an in-depth technical guide on Quinolin-8-yl Benzoate Derivatives , designed for researchers and drug development professionals.

Executive Summary

The quinolin-8-yl benzoate moiety represents a unique intersection of physical organic chemistry, medicinal application, and organometallic utility. While its amide analogue (N-quinolin-8-yl benzamide) has dominated the field of C–H activation as a robust directing group, the benzoate ester offers a distinct reactivity profile characterized by intramolecular general base catalysis and prodrug lability . This guide analyzes the historical emergence, synthetic protocols, and mechanistic causality that define this scaffold's role in modern research.

History and Discovery: The "Oxine" Evolution

The discovery of quinolin-8-yl benzoate derivatives is not a singular "eureka" moment but an evolution of the 8-hydroxyquinoline (Oxine) scaffold, a privileged structure known since the late 19th century for its bidentate metal chelation.

-

Early 20th Century (Antiseptics): Researchers sought to modify the lipophilicity of 8-hydroxyquinoline to improve tissue penetration. Esterification with benzoic acid yielded Benzoxiquine (8-benzoyloxyquinoline), which found application as an antiseptic and fungicide. The ester mask effectively blocked the phenolic oxygen, preventing premature metal chelation until hydrolysis occurred in vivo.

-

Mid-Century (Physical Organic Chemistry): In the 1960s and 70s, the scaffold became a "pet molecule" for physical organic chemists (e.g., mechanistic studies by Jencks and Bruice). It served as a model system to demonstrate intramolecular catalysis , where the quinoline nitrogen facilitates the hydrolysis of the neighboring ester, mimicking enzymatic active sites.

-

21st Century (C–H Activation): With the rise of transition-metal catalyzed C–H functionalization, the scaffold was revisited. While the amide variant became the "Daugulis/Chatani" standard for directing groups, the benzoate ester provided critical mechanistic insights into the stability and lability of metallacycles.

Chemical Synthesis Protocols

The synthesis of quinolin-8-yl benzoates is robust, typically relying on acylation of the 8-hydroxyquinoline anion.

Protocol A: Schotten-Baumann Acylation (Standard)

Objective: Synthesis of 8-benzoyloxyquinoline (Benzoxiquine).

-

Reagents: 8-Hydroxyquinoline (1.0 equiv), Benzoyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (anhydrous).

-

Procedure:

-

Dissolve 8-hydroxyquinoline in anhydrous DCM at 0°C under inert atmosphere (

). -

Add Triethylamine dropwise to deprotonate the phenol (color change often observed due to phenoxide formation).

-

Add Benzoyl chloride slowly to control exotherm.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Wash with sat.

(removes HCl/benzoic acid) followed by brine. -

Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

-

Protocol B: DCC/DMAP Coupling (For Sensitive Substrates)

Objective: Coupling with complex or acid-sensitive benzoic acid derivatives.

-

Reagents: 8-Hydroxyquinoline, Carboxylic Acid derivative, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine, cat.).

-

Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the sterically hindered 8-quinolinyl oxygen.

Visualization: Synthetic Workflow

Mechanistic Insights: The Hydrolysis Engine

The defining feature of quinolin-8-yl benzoate is its hydrolytic instability compared to standard phenyl esters. This is not a defect but a feature utilized in prodrug design and mechanistic studies.

Intramolecular General Base Catalysis

Unlike a standard phenyl benzoate, the quinoline nitrogen lone pair is positioned perfectly to act as a General Base .

-

Proximity: The nitrogen is peri-planar to the ester carbonyl.

-

Activation: The nitrogen lone pair deprotonates (or aligns) the attacking water molecule.

-

Result: The rate of hydrolysis is orders of magnitude faster than naphthyl benzoate analogues lacking the nitrogen, independent of external pH in the neutral range.

Visualization: Intramolecular Catalysis

The Directing Group Divergence: Ester vs. Amide

In the context of C–H activation, researchers must understand why the ester (benzoate) behaves differently from the amide (benzamide).

| Feature | Quinolin-8-yl Amide (Daugulis DG) | Quinolin-8-yl Benzoate (Ester) |

| Coordination | Rigid N,N-bidentate chelation. | Weaker N,O-bidentate chelation. |

| Stability | Highly stable to oxidants/bases. | Prone to hydrolysis/solvolysis. |

| Outcome | Forms stable metallacycles (Pd, Co, Ni) facilitating C–H activation. | Often decomposes or fails to direct remote functionalization effectively. |

| Utility | Primary Directing Group. | Substrate for proximal functionalization or negative control. |

Expert Insight: If your goal is Ortho-C–H Functionalization of the benzoate ring, the ester linkage is often too labile under the harsh temperatures (100°C+) required for Pd(II)/Pd(IV) cycles. The metal center often catalyzes the cleavage of the ester bond before C–H activation can occur. However, this lability is advantageous if the goal is a Traceable Directing Group where the auxiliary removes itself post-reaction, though this is rare for this specific scaffold.

Biological Applications & Prodrug Strategy

The quinolin-8-yl benzoate scaffold acts as a "Trojan Horse" for the delivery of 8-hydroxyquinoline.

-

Antimicrobial Mechanism: 8-hydroxyquinoline is a potent chelator of essential bacterial metals (Cu, Zn, Fe). However, it is also toxic to host cells.

-

The Benzoate Advantage: By masking the hydroxyl group as a benzoate ester:

-

Lipophilicity: Increases membrane permeability (LogP increases).

-

Inactivation: The ester cannot chelate metals effectively, reducing systemic toxicity.

-

Activation: Upon entering the microbial cell or specific tissue compartments, esterases (or spontaneous hydrolysis) release the active 8-hydroxyquinoline payload.

-

Key Derivative: Benzoxiquine (USAN).[1] Used topically for fungal infections. The benzoate moiety serves purely as a delivery vehicle.

References

-

Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of sp2 and sp3 C-H Bonds Assisted by the Removable 8-Aminoquinoline Directing Group." Journal of the American Chemical Society. Link (Context: Establishes the amide standard against which the ester is compared).

-

Fersht, A. R., & Jencks, W. P. (1970). "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society. Link (Context: Mechanistic foundations of acyl transfer relevant to the scaffold).

-

Phillips, J. P. (1956). "The Reactions of 8-Quinolinol." Chemical Reviews. Link (Context: Comprehensive review of the 8-hydroxyquinoline scaffold reactivity).

-

PubChem. "Benzoxiquine (Compound)." National Library of Medicine. Link (Context: Biological data and physical properties).

-

Rouden, J., et al. (2014). "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds."[2] Chemical Reviews. Link (Context: Discusses the limitations of ester analogues).

Sources

Methodological & Application

Synthesis protocol for 5-Chloroquinolin-8-yl 3-methylbenzoate

An Application Note and Synthesis Protocol for 5-Chloroquinolin-8-yl 3-methylbenzoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Chloroquinolin-8-yl 3-methylbenzoate, a quinoline ester derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The protocol herein describes a robust and reproducible method for the esterification of 5-chloro-8-hydroxyquinoline with 3-methylbenzoyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps grounded in established chemical principles. It includes a discussion of the reaction mechanism, safety protocols, and methods for structural verification.

Scientific Principles and Reaction Mechanism

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate is achieved via a nucleophilic acyl substitution reaction. This classic transformation involves the esterification of a phenol (5-chloro-8-hydroxyquinoline) with an acyl chloride (3-methylbenzoyl chloride).

Causality of Reagent Selection:

-

5-Chloro-8-hydroxyquinoline: This substrate provides the quinoline core and the nucleophilic hydroxyl group. The electron-withdrawing nature of the quinoline ring and the chloro-substituent slightly decreases the nucleophilicity of the hydroxyl group compared to a simple phenol.

-

3-Methylbenzoyl Chloride: This reagent is a highly reactive acylating agent. The carbonyl carbon is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), making it susceptible to nucleophilic attack.

-

Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl. This prevents the protonation of the starting quinoline's nitrogen atom or the triethylamine itself, which would render them non-nucleophilic and halt the reaction.

The reaction proceeds as the lone pair of electrons on the phenolic oxygen of 5-chloro-8-hydroxyquinoline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base subsequently quenches the generated HCl.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Supplier Example | Notes |

| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 | Acros Organics | Purity ≥ 95% |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | Sigma-Aldrich | Purity ≥ 98% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Fisher Scientific | Anhydrous, ≥ 99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

| Silica Gel | SiO₂ | 60.08 | - | For column chromatography, 40-63 µm |

| Hexanes | C₆H₁₄ | - | - | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ACS Grade |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Health and Safety Precautions

This protocol must be performed in a well-ventilated fume hood. All personnel must wear appropriate PPE.

-

5-Chloro-8-hydroxyquinoline: Irritating to eyes, respiratory system, and skin.[2][3] Avoid inhalation of dust and contact with skin and eyes.[4] It is known to have activity against bacteria, fungi, and protozoa.[5][6]

-

3-Methylbenzoyl Chloride: Causes severe skin burns and eye damage.[7][8] It is a corrosive substance and reacts with water.[9] Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[7][10]

Detailed Synthesis Protocol

This protocol is based on established methods for the esterification of hydroxyquinolines.[11]

Reaction Setup and Execution

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-8-hydroxyquinoline (1.00 g, 5.57 mmol).

-

Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (1.16 mL, 8.35 mmol, 1.5 eq.) to the stirred solution.

-

In a separate, dry vial, dissolve 3-methylbenzoyl chloride (0.95 g, 6.12 mmol, 1.1 eq.) in 5 mL of anhydrous DCM.

-

Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 10-15 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation

-

Upon completion, quench the reaction by slowly adding 20 mL of deionized water to the flask.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of 1 M HCl (to remove excess triethylamine)

-

20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid)

-

20 mL of brine (saturated NaCl solution)

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Slurry Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and concentrate the mixture to a dry powder.

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

-

Loading and Elution: Load the crude product-silica slurry onto the top of the packed column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 5-Chloroquinolin-8-yl 3-methylbenzoate as a pure solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include aromatic protons from both the quinoline and methylbenzoate rings, as well as a characteristic singlet for the methyl group around 2.4 ppm.[12][13] The quinoline protons will appear in the δ 7.5-9.0 ppm range.[14]

-

¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the ester carbonyl carbon appearing further downfield (~165 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺.

-

Melting Point: A sharp melting point range indicates high purity.

Visual Schematics

Reaction Scheme

Caption: Esterification of 5-chloro-8-hydroxyquinoline.

Experimental Workflow

Caption: Workflow for synthesis and purification.

References

-

Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Chládek, S., Zemlicka, J., & Gut, V. (1969). 5-chloro-8-hydroxyquinoline (chloroxine) esters of carboxylic acid--selective reagents for acylation of nucleoside and nucleotide aminoacyl derivatives. Biochemical and Biophysical Research Communications, 35(2), 306-311. [Link]

-

PubChem. 3-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Kadirappa, A., & Napoleon, A. A. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35, 1356-1360. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6669. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

Bano, H., et al. (2019). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. ResearchGate. [Link]

-

Szabó, D., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. SpringerLink. [Link]

- Google Patents. (n.d.).

-

TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]

-

Patsnap Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. [Link]

-

PubChem. Cloquintocet. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. [Link]

-

MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

-

Quick Company. (n.d.). A Commercial Process For The Preparation Of Cloquintocet Mexyl Ester. [Link]

-

Chen, Y. C., et al. (2000). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2556-2557. [Link]

-

Blakey, K., et al. (2016). Identification of the novel synthetic cannabimimetic 8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate (QMPSB) and other designer drugs in herbal incense. Forensic Science International, 260, 67-76. [Link]

-

ResearchGate. (n.d.). ¹H NMR of (((Z)-(2-chloroquinolin-3-yl)(4-phenylthiazol-2-ylimino)methyl)diazenyl) phenol (5E). [Link]

-

ACS Publications. (2026). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing. [Link]

-

Baderschneider, B., & Winterhalter, P. (2001). Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity. Journal of Agricultural and Food Chemistry, 49(6), 2788-2798. [Link]

-

SIELC Technologies. (2018). Cloquintocet-mexyl. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Reaction conditions for preparing 5-Chloroquinolin-8-yl 3-methylbenzoate

Abstract & Scope

This technical guide outlines the validated reaction conditions for the synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate (also referred to as 5-chloro-8-quinolinyl m-toluate). This compound belongs to a class of 8-hydroxyquinoline esters known for their potential biological activities, including antioxidant, antimicrobial, and metallo-enzyme inhibition properties.[1]

Two distinct synthetic routes are provided to accommodate reagent availability and scale requirements:

-

Method A (Primary): Nucleophilic substitution using 3-methylbenzoyl chloride .[1] This is the preferred route for gram-to-kilogram scale synthesis due to its high atom economy and simplified workup.

-

Method B (Alternative): Steglich esterification using 3-methylbenzoic acid with DCC/DMAP.[1] This method is ideal for combinatorial library synthesis or when the acid chloride is unstable or unavailable.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from the condensation of a phenol (5-chloro-8-hydroxyquinoline) and a benzoic acid derivative. The electron-deficient nature of the quinoline ring makes the hydroxyl group at position 8 moderately acidic (

Reaction Scheme

The following diagram illustrates the chemical pathway and the logic behind the two methods.

Caption: Dual synthetic pathways for 5-Chloroquinolin-8-yl 3-methylbenzoate. Method A utilizes an acid chloride; Method B utilizes carbodiimide coupling.

Method A: Acid Chloride Route (Standard Protocol)

Applicability: High-yield synthesis (Scale: 100 mg – 50 g).[1] Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate, driven to completion by base-mediated HCl scavenging.[1]

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 5-Chloro-8-hydroxyquinoline | Substrate | 1.0 | 179.60 | Ensure purity >98%; yellow solid.[2] |

| 3-Methylbenzoyl chloride | Reagent | 1.1 - 1.2 | 154.59 | Moisture sensitive; lachrymator. |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | 101.19 | Scavenges HCl; dry over KOH if possible.[1] |

| Dichloromethane (DCM) | Solvent | -- | -- | Anhydrous preferred (0.1 - 0.2 M conc).[1] |

| DMAP | Catalyst | 0.05 | 122.17 | Optional; accelerates sluggish reactions. |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with 5-Chloro-8-hydroxyquinoline (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe.[1] The solution may darken slightly due to phenoxide formation.

-

Cooling: Submerge the flask in an ice-water bath (

). -

Acylation: Dropwise add 3-Methylbenzoyl chloride (1.1 equiv) diluted in a small volume of DCM over 10–15 minutes.

-

Critical Control Point: Exothermic reaction.[1] Maintain internal temperature

to prevent side reactions.

-

-

Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (RT) for 3–6 hours.

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol or EtOAc/Hexane (1:4) .

Method B: Steglich Esterification (Alternative)

Applicability: Mild conditions; useful if the acid chloride is unavailable.[1] Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the phenol, catalyzed by DMAP.[1]

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 3-Methylbenzoic acid | Acid | 1.1 | Solid precursor. |

| 5-Chloro-8-hydroxyquinoline | Phenol | 1.0 | Limiting reagent.[2][3] |

| DCC | Coupling Agent | 1.1 - 1.2 | N,N'-Dicyclohexylcarbodiimide.[1][4] |

| DMAP | Catalyst | 0.1 | Essential for phenol esterification. |

| DCM or THF | Solvent | -- | Anhydrous.[1] |

Step-by-Step Protocol

-

Dissolution: In a dry flask, dissolve 3-Methylbenzoic acid (1.1 equiv) and 5-Chloro-8-hydroxyquinoline (1.0 equiv) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

-

Coupling: Cool to

. Add DCC (1.2 equiv) dissolved in minimal DCM dropwise.[1]-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.[1]

-

-

Reaction: Stir at

for 30 minutes, then warm to RT and stir overnight (12–16 hours). -

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.

-

Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP) and sat.

. -

Purification: Flash column chromatography is often required to remove traces of urea byproducts if recrystallization fails.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features should be observed:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range

(derivative dependent).[1] -

IR Spectroscopy (

, -

NMR (400 MHz,

Troubleshooting & Critical Process Parameters

Caption: Troubleshooting logic for common synthetic issues.

Comparison of Methods

| Feature | Method A (Acid Chloride) | Method B (Steglich) |

| Atom Economy | High | Lower (DCU waste) |

| Purification | Easy (Recrystallization) | Moderate (Filtration + Column) |

| Cost | Low | Moderate (DCC/DMAP cost) |

| Recommendation | Primary Choice | Secondary Choice |

References

-

Kadirappa, A.; Napoleon, A. A. "An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications."[4] Asian Journal of Chemistry, 2023 , 35(6), 1356–1360.[1] Link

-

Li, Y.; Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013 , 19(6), 405–409.[1] (Demonstrates general alkylation/acylation of 8-hydroxyquinolines). Link

-

Betti Reaction Precedents: General procedures for functionalizing 5-chloro-8-hydroxyquinoline scaffolds are adapted from standard phenol esterification protocols found in: The Royal Society of Chemistry, "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors," 2016 . Link

Sources

Application Note & Protocol: Preparation of 5-Chloroquinolin-8-yl 3-methylbenzoate Stock Solutions

Abstract

This document provides a detailed guide for the preparation, validation, and storage of stock solutions of 5-Chloroquinolin-8-yl 3-methylbenzoate. As specific physicochemical data for this compound is not extensively documented in publicly accessible literature, this protocol emphasizes a systematic approach based on best practices for handling novel or poorly characterized quinoline derivatives. The procedures outlined herein are designed for researchers in drug discovery, chemical biology, and related fields, ensuring reproducibility and accuracy in downstream applications.

Introduction: The Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. As a derivative, 5-Chloroquinolin-8-yl 3-methylbenzoate combines the quinoline core with a halogen substituent and a benzoate ester, features that can significantly influence its physicochemical properties and biological targets. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study, directly impacting the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for establishing a robust protocol for this specific molecule.

Physicochemical Profile & Pre-Protocol Considerations

Due to the limited availability of specific experimental data for 5-Chloroquinolin-8-yl 3-methylbenzoate, a preliminary assessment is crucial. The following table outlines predicted properties based on its chemical structure and general characteristics of similar compounds. It is imperative for the end-user to empirically verify these properties.

| Property | Estimated Value / Key Consideration | Rationale & Justification |

| Molecular Formula | C₁₇H₁₂ClNO₂ | Derived from chemical structure. |

| Molecular Weight | 297.74 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on common appearance of related aromatic compounds. |

| pKa (Predicted) | Basic pKa ~3-4 (quinoline nitrogen) | The quinoline nitrogen is weakly basic. Electron-withdrawing effects of the chlorine atom may slightly decrease this value. |

| LogP (Predicted) | ~4.5 - 5.5 | The molecule is largely hydrophobic due to the aromatic rings and chlorine atom. This suggests poor aqueous solubility. |

| Aqueous Solubility | Predicted to be very low (<1 µg/mL). | High LogP and lack of ionizable groups at physiological pH indicate that it will be challenging to dissolve in aqueous buffers. |

| Organic SolventSolubility | High solubility expected in DMSO, DMF, and potentially ethanol or acetone. | Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are generally effective for dissolving hydrophobic, aromatic compounds. |

Workflow for Stock Solution Preparation & Validation

The following diagram outlines the critical path from receiving the solid compound to generating a validated, ready-to-use stock solution.

Caption: Workflow for preparing and validating stock solutions.

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental needs and empirically determined solubility limits.

4.1. Materials and Equipment

-

5-Chloroquinolin-8-yl 3-methylbenzoate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance (readability to at least 0.1 mg)

-

Amber glass vials or polypropylene tubes

-

Volumetric flasks (Class A)

-

Pipettes (P1000, P200) and sterile, low-retention tips

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Syringes and 0.22 µm syringe filters (PTFE for organic solvents)

-

UV-Vis Spectrophotometer and quartz cuvettes

4.2. Safety Precautions

-

Always handle unknown compounds with caution. Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Consult the Safety Data Sheet (SDS) if available. For novel compounds, treat them as potentially hazardous.

4.3. Step-by-Step Procedure

-

Pre-Weighing Preparation: Allow the container of 5-Chloroquinolin-8-yl 3-methylbenzoate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing the Compound:

-

Tare a clean, dry amber glass vial on the analytical balance.

-

Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 2.98 mg.

-

Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

(0.001 L) x (0.010 mol/L) x (297.74 g/mol ) = 0.00298 g = 2.98 mg

-

-

Solvent Addition and Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter. If present, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

-

Expert Tip: Gentle warming (e.g., to 37°C) can aid dissolution, but must be done cautiously. The stability of the compound to heat is unknown; therefore, prolonged heating should be avoided until stability data is generated.

-

-

Sterile Filtration:

-

To ensure the solution is free of particulates and microbial contamination, sterile filter the stock solution.

-

Draw the solution into a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe tip.

-

Dispense the solution through the filter into a new, sterile, amber vial. This filtration step is critical for cell-based assays.

-

-

Aliquoting and Storage:

-

To avoid multiple freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.

-

Store the aliquots in a desiccated environment, protected from light, at -20°C or -80°C for long-term stability.

-

Quality Control & Validation

5.1. Concentration Verification via UV-Vis Spectroscopy

Since the molar extinction coefficient (ε) is likely unknown, this method establishes an initial absorbance profile for lot-to-lot consistency.

-

Determine λmax: Prepare a dilute solution (e.g., 10 µM in DMSO or ethanol) and scan the absorbance from 220-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Create a Standard Curve: Prepare a series of dilutions from your high-concentration stock (e.g., 1, 2.5, 5, 10, and 25 µM).

-

Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

-

Plot and Validate: Plot Absorbance vs. Concentration. The result should be a linear curve that passes through the origin (R² > 0.99). This confirms that the prepared stock solution follows the Beer-Lambert law in the tested concentration range and can be used for future concentration checks.

5.2. Purity Assessment (Optional but Recommended)

For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This analysis can confirm the identity (via mass) and purity (via peak area) of the compound, ensuring it has not degraded during dissolution or storage.

Stability Assessment

The stability of 5-Chloroquinolin-8-yl 3-methylbenzoate in solution is unknown. A preliminary stability test is highly recommended.

-

Freeze-Thaw Stability: Analyze an aliquot via HPLC or UV-Vis. Subject another aliquot to 3-5 rapid freeze-thaw cycles (e.g., from -80°C to room temperature) and re-analyze. A significant change in purity or concentration indicates instability.

-

Working Solution Stability: Prepare a dilution of the compound in your final assay buffer. Incubate it under assay conditions (e.g., 37°C for 2 hours) and analyze its purity and concentration at different time points to ensure it remains stable throughout the experiment.

References

Application Note: Crystallization & Solid-State Control of 5-Chloroquinolin-8-yl 3-methylbenzoate

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification and solid-state characterization of 5-Chloroquinolin-8-yl 3-methylbenzoate .

This compound is a functionalized quinoline ester, a class frequently investigated for antimicrobial and anticancer properties (analogous to Cloxyquin derivatives).[1] The protocols below are synthesized from field-proven methodologies for quinolin-8-yl esters, addressing specific challenges such as hydrolytic instability and the separation of unreacted phenolic starting materials.

Executive Summary & Physicochemical Profile

Crystallization of 5-Chloroquinolin-8-yl 3-methylbenzoate is not merely a physical phase change; it is the primary purification step to remove the persistent starting material, 5-chloro-8-hydroxyquinoline .[1]

-

Compound Class: Quinolin-8-yl ester.[1]

-

Key Impurity: 5-Chloro-8-hydroxyquinoline (Starting Material - "SM").[1]

-

Solubility Characteristic:

Critical Challenge: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Crystallization protocols must maintain neutral pH where possible.[1] Furthermore, the unreacted SM is phenolic and can co-crystallize if not removed via basic wash prior to the crystallization step.[1]

Pre-Crystallization Workup (The "Clean Slate" Protocol)

Rationale: Crystallization amplifies purity, but it cannot easily separate large amounts of starting material with similar solubility profiles. This pre-treatment ensures the input material is viable.

Reagents

-

Crude Reaction Mixture (DCM or Chloroform based)

-

5% Sodium Bicarbonate (

) solution -

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (

)

Workflow Diagram (Reaction to Crude Solid)

Figure 1: Workup strategy to minimize phenolic impurities prior to crystallization.

Protocol A: Bulk Recrystallization (Purification)

Objective: To obtain high-purity (>99%) material suitable for biological assay.[1] Method: Cooling Crystallization from Binary Solvent System.[1]

Materials

-